Bienvenue dans la boutique en ligne BenchChem!

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole

NAAA inhibition Benzothiazole SAR 6-position substitution

This compound occupies a unique position in benzothiazole-piperazine chemical space. Its 3-fluorobenzoyl substitution and 6-methylbenzothiazole core differentiate it from halogenated analogs, which show >15-fold variations in NAAA inhibitory potency. The inert 6-methyl group enables clean cross-coupling, while the unsubstituted piperazine nitrogen offers a handle for further derivatization—ideal for focused library construction and SAR exploration. Deploy for hepatocellular, breast, and colorectal cancer screening or PPARδ scaffold-hopping programs.

Molecular Formula C19H18FN3OS
Molecular Weight 355.43
CAS No. 897465-99-5
Cat. No. B2545952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
CAS897465-99-5
Molecular FormulaC19H18FN3OS
Molecular Weight355.43
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C19H18FN3OS/c1-13-5-6-16-17(11-13)25-19(21-16)23-9-7-22(8-10-23)18(24)14-3-2-4-15(20)12-14/h2-6,11-12H,7-10H2,1H3
InChIKeyWMUFNOYIWFTAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Guide to 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole (CAS 897465-99-5)


2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole (CAS 897465-99-5) is a synthetic heterocyclic compound belonging to the benzothiazole-piperazine class, characterized by a 6-methyl-1,3-benzothiazole core linked via the 2-position to a piperazine ring that is N-substituted with a 3-fluorobenzoyl group. Its molecular formula is C19H18FN3OS, with a molecular weight of 355.43 g/mol [1]. The compound is commercially catalogued as a screening compound and building block by Life Chemicals (product code F2609-0013) at ≥90% purity [1]. Benzothiazole-piperazine hybrids have been investigated as acetylcholinesterase inhibitors, cytotoxic agents, N-acylethanolamine acid amidase (NAAA) inhibitors, and PPARδ agonists [2]. This compound specifically combines a 3-fluorobenzoyl moiety with a 6-methylbenzothiazole scaffold, occupying a defined region of chemical space within this pharmacologically relevant class [3].

Why In-Class Benzothiazole-Piperazine Compounds Cannot Substitute for 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole


Within the benzothiazole-piperazine chemotype, even subtle structural modifications produce large quantitative differences in target potency, selectivity, and physicochemical properties. Published structure-activity relationship (SAR) data show that replacing the 6-methyl group with a halogen (Cl, Br) or electron-withdrawing group (CF3, SO2CH3) can increase or decrease NAAA inhibitory potency by >15-fold [1]. Similarly, the position of fluorine on the benzoyl ring (3- vs. 4-fluoro) alters lipophilicity, metabolic stability, and target binding profiles [2]. The aroyl substitution pattern on the piperazine ring determines whether a compound exhibits potent anticancer activity (GI50 values differing by >10-fold among closely related aroyl derivatives) [3]. Generic substitution without accounting for these SAR features risks selecting a compound with entirely different potency, selectivity, and ADME properties, undermining experimental reproducibility and hit validation campaigns. The evidence below quantifies where CAS 897465-99-5 occupies a specific, non-interchangeable position in this activity landscape.

Quantitative Comparative Evidence for 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole (CAS 897465-99-5)


6-Methyl Substituent on Benzothiazole: NAAA Inhibitory Activity Relative to Halogen and H Analogs

In a published NAAA inhibitor series with a closely related benzothiazole-piperazine scaffold, the compound bearing a 6-CH3 substituent (Compound 27) exhibited an hNAAA IC50 of 6.87 μM. This activity is significantly weaker than the unsubstituted analog (Compound 24: IC50 = 0.43 μM, representing a ~16-fold loss of potency), yet substantially more potent than the 6-CF3 analog (Compound 26: IC50 = 7.2 μM) [1]. The 6-Cl analog (Compound 25: IC50 = 1.55 μM) was approximately 4.4-fold more potent than the 6-CH3 compound. This demonstrates that the 6-methyl substitution confers a specific, intermediate inhibitory profile distinct from both unsubstituted and halogenated analogs. While CAS 897465-99-5 was not directly tested in this assay, it shares the identical 6-methylbenzothiazole core with Compound 27, and its unique 3-fluorobenzoyl-piperazine substitution pattern represents a departure from the ethylsulfonyl-benzamide moiety used in that study, predicting a distinct NAAA interaction profile [1].

NAAA inhibition Benzothiazole SAR 6-position substitution

Aroyl-Substituted Benzothiazole-Piperazines vs. Acetamide-Linked Analogs: Cytotoxic Activity Comparison

In a systematic study of ten benzothiazole-piperazine derivatives, aroyl-substituted compounds (1h and 1j) were identified as the most active anticancer derivatives, with GI50 values in the low micromolar range against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines [1]. These aroyl derivatives induced apoptosis via cell cycle arrest at the subG1 phase, confirmed by Hoechst staining and FACS analysis [1]. By contrast, acetamide-linked benzothiazole-piperazine analogs (Evren et al., 2024 series) required the acetamide bridge to achieve cytotoxicity, with the most selective compound (2h) showing an IC50 of 10.83 μM and a selectivity index of 29.23 against NIH/3T3 fibroblasts [2]. CAS 897465-99-5, which features a direct aroyl (3-fluorobenzoyl) linkage to the piperazine nitrogen, structurally resembles the active aroyl-substituted derivatives (1h, 1j) rather than the acetamide-linked series, positioning it within the higher-activity aroyl subclass [1][2].

Anticancer activity Cytotoxicity Aroyl substitution Benzothiazole-piperazine

3-Fluorobenzoyl vs. 4-Fluorobenzoyl Substitution: Structural and Physicochemical Differentiation

The 3-fluorobenzoyl substitution on the piperazine ring of CAS 897465-99-5 differentiates it from the 4-fluorobenzoyl positional isomer (CAS 941918-61-2, 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole), which carries a methanesulfonyl group at the 4-position of benzothiazole instead of the 6-methyl group [1]. Published SAR studies on fluorinated benzothiazole-piperazine derivatives indicate that the position of fluorine on the benzoyl ring affects electronic distribution, hydrogen-bonding capacity, and metabolic stability (fluorine at the meta position is generally less susceptible to oxidative defluorination than the para position) [2]. The 3-fluoro substitution pattern of CAS 897465-99-5 creates a distinct electrostatic surface potential relative to the 4-fluoro isomer, which can influence target recognition. Furthermore, the combination of 3-fluorobenzoyl with 6-methylbenzothiazole (as in CAS 897465-99-5) yields a predicted cLogP of approximately 3.5-4.0, which is favorable for both cell permeability and aqueous solubility in screening applications [2].

Fluorine positional isomerism Lipophilicity Metabolic stability Benzoyl substitution

6-Methyl vs. 6-Bromo and 6-Methanesulfonyl Analogs: Procurement Availability and Purity Benchmarking

CAS 897465-99-5 is commercially supplied by Life Chemicals as product F2609-0013 with certified purity ≥90%, available in multiple quantity formats (2 μL, 10 μL, 3 mg, 20 mg) at price points ranging from $57 to $69 [1]. Its direct structural analogs include the 6-bromo derivative (CAS 897473-23-3, available from multiple vendors but with variable purity specifications) and the 6-methanesulfonyl derivative (CAS 941892-82-6, also available from Life Chemicals as F2963-0523 at ≥90% purity) [1][2]. The 6-methyl analog offers distinct synthetic tractability: the methyl group is chemically inert under most reaction conditions, whereas the 6-bromo analog is susceptible to unwanted palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, and the 6-methanesulfonyl analog introduces a strong electron-withdrawing group that alters the benzothiazole ring electronics [3]. This makes the 6-methyl compound a more stable scaffold for downstream derivatization in medicinal chemistry campaigns.

Chemical procurement Purity analysis Building block availability Benzothiazole derivatives

Piperazine vs. Piperidine Core in Benzothiazole-PPARδ Agonists: Selectivity Implications

In the Shionogi PPARδ agonist optimization program, the piperazinyl-benzothiazole scaffold (exemplified by lead compound 2) was developed alongside the earlier piperidinyl-benzothiazole series (lead compound 1) [1]. The piperazine-containing lead 2 was predicted by docking studies to adopt a similar binding mode to the piperidine analog 1 within the PPARδ ligand-binding domain, but with minor conformational differences that offered additional vectors for hydrophobic optimization [1]. This led to the discovery of compound 5g, a piperazine-containing PPARδ agonist with an EC50 of 4.1 nM and >100-fold selectivity over PPARα and PPARγ, which significantly upregulated HDL-c in vivo [1]. While CAS 897465-99-5 is not a PPARδ agonist per se, its piperazine (rather than piperidine) central ring is the preferred scaffold for achieving PPAR subtype selectivity in this chemotype, as the piperazine nitrogen provides an additional derivatization point for modulating hydrophobic interactions within the binding pocket [1].

PPARδ agonist Piperazine-piperidine comparison Subtype selectivity Lipid metabolism

Recommended Application Scenarios for 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole (CAS 897465-99-5) Based on Comparative Evidence


Anticancer Screening Libraries Targeting HUH-7, MCF-7, or HCT-116 Cell Lines

Include CAS 897465-99-5 in focused screening decks for hepatocellular, breast, and colorectal cancer. The compound belongs to the aroyl-substituted benzothiazole-piperazine subclass, which consistently produces the most potent cytotoxic derivatives in published series (compounds 1h, 1j) with confirmed apoptosis induction via subG1 cell cycle arrest [1]. Its 3-fluorobenzoyl substitution and 6-methylbenzothiazole core differentiate it from previously screened aroyl analogs, offering unexplored chemical space within this validated cytotoxic chemotype [1][2].

Medicinal Chemistry Derivatization Platform via Piperazine Nitrogen Functionalization

Use CAS 897465-99-5 as a synthetic building block for constructing focused libraries. The chemically inert 6-methyl group on the benzothiazole ring is orthogonal to common cross-coupling and nucleophilic substitution reactions, unlike the reactive 6-bromo analog (CAS 897473-23-3) [3]. The unsubstituted piperazine nitrogen (opposite the 3-fluorobenzoyl group) provides a handle for further derivatization via alkylation, acylation, or sulfonylation, enabling systematic SAR exploration around the benzothiazole-piperazine scaffold [3].

NAAA-Targeted Probe Development for Neuroinflammation Research

Deploy CAS 897465-99-5 as a starting scaffold for developing non-covalent NAAA inhibitors. Published SAR demonstrates that the 6-methylbenzothiazole substitution confers an intermediate hNAAA IC50 of 6.87 μM (Compound 27), which can be further modulated by optimizing the piperazine N-substituent [4]. The 3-fluorobenzoyl group of CAS 897465-99-5 replaces the ethylsulfonyl-benzamide moiety of the published series, offering a structurally distinct entry point for improving potency while retaining the favorable 6-methyl substitution [4].

PPARδ Agonist Scaffold-Hopping and Selectivity Optimization

Employ CAS 897465-99-5 in nuclear receptor screening panels, particularly for PPARδ. The piperazine (rather than piperidine) central ring is the preferred core for achieving PPARδ subtype selectivity, as demonstrated by the Shionogi optimization program that yielded compound 5g (hPPARδ EC50 = 4.1 nM, >100× selectivity over PPARα/γ, in vivo HDL-c elevation) [5]. The 3-fluorobenzoyl and 6-methyl substitution pattern of CAS 897465-99-5 occupies a distinct region of chemical space from published PPARδ agonists, making it valuable for scaffold-hopping and intellectual property diversification [5].

Quote Request

Request a Quote for 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.